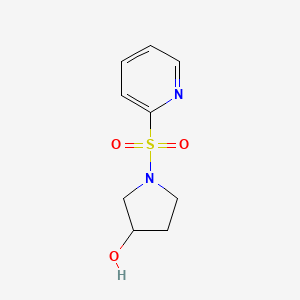

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol

Description

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol (CAS: 1353947-28-0) is a pyrrolidine derivative with a pyridinylsulfonyl substituent. Its molecular formula is C₉H₁₂N₂O₃S, and it has a molecular weight of 228.27 g/mol . The compound is stored under dry, sealed conditions at 2–8°C and carries GHS hazard warnings for toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .

Properties

IUPAC Name |

1-pyridin-2-ylsulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c12-8-4-6-11(7-8)15(13,14)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYCBJPSDLOJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol typically involves the following steps:

-

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through various methods, such as the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.

-

Introduction of the Pyridin-2-ylsulfonyl Group: : The pyridin-2-ylsulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of pyridine-2-sulfonyl chloride with the pyrrolidine derivative in the presence of a base such as triethylamine.

-

Hydroxylation: : The hydroxyl group can be introduced through oxidation reactions. For example, the oxidation of a methyl group on the pyrrolidine ring using oxidizing agents like potassium permanganate or chromium trioxide can yield the desired hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Sulfonyl Group

The pyridin-2-ylsulfonyl moiety acts as a leaving group in nucleophilic aromatic substitution reactions. This reactivity is attributed to the electron-withdrawing sulfonyl group, which activates the pyridine ring toward nucleophilic attack.

Key Reactions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aryl lithium reagents (e.g., PhLi) at −78°C | 2-Substituted pyridines | 60–85% | |

| Grignard reagents (RMgX) in THF | Pyridine derivatives with alkyl/aryl substituents | 45–75% |

Mechanistic Insight :

The reaction proceeds via an SNAr pathway, where the sulfonyl group stabilizes the transition state through resonance and inductive effects. Coordinative interactions between the pyridine nitrogen and the nucleophile further enhance reactivity .

Coupling Reactions

The sulfonyl group facilitates cross-coupling reactions under transition metal catalysis.

Palladium-Catalyzed Coupling:

| Catalyst/Base | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 80°C, DME | 70–90% | |

| Pd(OAc)₂, XPhos | Alkenes | Styrene derivatives | 100°C, DMF | 50–65% |

Key Observation : The sulfonyl group is replaced during coupling, enabling the introduction of diverse aryl or alkyl groups.

Functionalization of the Hydroxyl Group

The pyrrolidin-3-ol hydroxyl group undergoes typical alcohol transformations.

Esterification:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Acetylated derivative | RT, pyridine | 85% | |

| Benzoyl chloride | Benzoyl ester | 0°C, DCM | 78% |

Oxidation:

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | Pyrrolidin-3-one | 0°C, acetone | 65% | |

| Swern oxidation (oxalyl chloride/DMSO) | Pyrrolidin-3-one | −78°C to RT | 72% |

Stability Note : The hydroxyl group is sensitive to strong acids/bases, requiring mild conditions for functionalization .

Stability and Handling Considerations

-

Moisture Sensitivity : The compound degrades in the presence of moisture, necessitating storage under inert conditions (2–8°C, desiccated) .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Biological Relevance

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol is utilized as a building block for synthesizing pharmaceuticals. Its structure allows for the exploration of new drug candidates with potential therapeutic effects, particularly in the following areas:

- Anticancer Research : The compound has shown promise in studies targeting various cancer cell lines, where it may inhibit tumor growth through enzyme inhibition or receptor interaction.

- Antimicrobial Activity : Preliminary studies suggest its potential effectiveness against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.

Biological Studies

The compound is also employed in biological research to study enzyme interactions and inhibition. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which is crucial for understanding its mechanism of action in biological systems.

Materials Science

In materials science, this compound can be utilized to develop new materials with specific chemical properties. Potential applications include:

- Catalysts : Its unique functional groups may enhance catalytic activity in various chemical reactions.

- Sensors : The compound's ability to interact with different substrates could be harnessed in sensor technology for detecting specific analytes.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of compounds sharing the pyrrolidin-3-ol core:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the chlorobenzyl (electron-withdrawing) or phenylethyl (electron-neutral) groups in analogs. This may influence solubility and target binding .

- Biological Activity: Compounds like 1a and (S)-1-(2-Aminophenyl)pyrrolidin-3-ol demonstrate antiviral and kinase-inhibitory activities, respectively, highlighting the impact of substituents on pharmacological profiles .

Biological Activity

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a pyridine sulfonamide group. This structural configuration is significant for its interaction with biological targets.

The compound's mechanism of action involves several biochemical pathways:

- Enzyme Inhibition : The sulfonamide moiety can act as an inhibitor for various enzymes. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase and acetylcholinesterase, which are vital in neurotransmission and metabolic processes .

- Receptor Binding : The pyrrolidine structure allows for interactions with neurotransmitter receptors. Studies on related compounds indicate affinity for serotonin receptors (5-HT1A) and dopamine receptors, suggesting potential applications in treating mood disorders .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that similar pyrrolidine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group enhances this activity by disrupting bacterial folate synthesis .

- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that pyrrolidine derivatives can inhibit the proliferation of malignant cells, potentially through apoptosis induction .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting key inflammatory mediators, which is crucial in diseases such as arthritis and colitis .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonation of pyrrolidin-3-ol derivatives using pyridine-2-sulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or NaHCO₃). Key steps include:

- Sulfonation : Reacting pyrrolidin-3-ol with pyridine-2-sulfonyl chloride in anhydrous dichloromethane at 0–25°C for 4–6 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Yield optimization requires strict moisture control to avoid hydrolysis of the sulfonyl chloride. Pilot studies suggest yields of 60–75% under inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR shows distinct signals for the pyrrolidine ring (δ 3.2–3.8 ppm, multiplet) and pyridine protons (δ 7.5–8.5 ppm). The hydroxyl proton appears as a broad singlet (δ 2.5–3.0 ppm) .

- IR : Peaks at ~1150 cm (S=O stretching) and ~3400 cm (O-H stretching) confirm sulfonyl and hydroxyl groups .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 243.1 (CHNOS) .

Q. How does the sulfonyl group influence the compound’s solubility and stability?

The sulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in acidic/basic conditions. Hydrolysis of the sulfonamide bond occurs at pH < 2 or > 10, necessitating neutral storage conditions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Chiral resolution can be achieved via:

- Chiral Chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol eluents .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer, leaving the desired (R)- or (S)-form intact .

Recent patents highlight asymmetric hydrogenation of pyrrolidinone precursors with Ru-BINAP catalysts, achieving >90% enantiomeric excess .

Q. How does the sulfonyl group affect reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the pyrrolidine nitrogen for substitution. For example:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/KCO to form quaternary ammonium derivatives.

- Acylation : Acetic anhydride in pyridine selectively acetylates the hydroxyl group without sulfonamide cleavage .

Controlled conditions (low temperature, short reaction times) prevent sulfonyl group degradation .

Q. What are common side products during synthesis, and how can they be mitigated?

- Pyridine-2-sulfonic Acid : Forms if moisture is present during sulfonation. Use molecular sieves or anhydrous solvents to suppress hydrolysis .

- Disubstituted Byproducts : Over-sulfonation occurs with excess reagent. Stoichiometric control (1:1 molar ratio) and slow reagent addition minimize this .

HPLC-MS monitoring identifies impurities early, enabling corrective adjustments .

Q. What in vitro assays validate the compound’s biological activity?

- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays. IC values correlate with sulfonyl group positioning .

- Receptor Binding : Radioligand displacement assays (e.g., for neurotensin receptors) quantify affinity (K) .

Dose-response curves (1 nM–100 µM) and molecular docking studies clarify structure-activity relationships .

Q. How can green chemistry principles be applied to scale up synthesis?

- Solvent Recycling : Recover DCM via distillation (>80% recovery) .

- Catalytic Methods : Replace stoichiometric bases with Amberlyst A21 resin to reduce waste .

Continuous flow reactors improve heat/mass transfer, achieving 90% yield at 100 g scale .

Data Contradictions and Resolution

- Synthetic Routes : proposes pyridine coupling to pyrrolidine, while emphasizes sulfonation. Resolution: Pyridine-2-sulfonyl chloride is preferred for direct sulfonamide formation .

- Enantiomer Stability : reports stable enantiomers, but notes racemization under acidic conditions. Mitigation: Store at pH 6–8 and avoid prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.